1,5-Dibromo-2,4-dinitrobenzene
Overview
Description
1,5-Dibromo-2,4-dinitrobenzene is an organic compound with the molecular formula C6H2Br2N2O4. It is a derivative of benzene, where two bromine atoms and two nitro groups are substituted at the 1,5 and 2,4 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,4-dinitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The typical synthetic route includes:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Nitration: The dibromobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce nitro groups at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,4-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin (Sn) and hydrochloric acid (HCl) or hydrogen (H2) and palladium (Pd).
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under mild conditions.
Reduction: Common reducing agents include tin (Sn) with hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium (Pd) catalyst.
Major Products
Substitution: Products include 1,5-diamino-2,4-dinitrobenzene or 1,5-dithiobromo-2,4-dinitrobenzene.
Reduction: The major product is 1,5-diamino-2,4-dinitrobenzene.
Scientific Research Applications
1,5-Dibromo-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2,4-dinitrobenzene involves its reactivity towards nucleophiles and reducing agents. The bromine atoms act as leaving groups in substitution reactions, while the nitro groups can be reduced to amino groups. These transformations are facilitated by the electron-withdrawing nature of the nitro groups, which activate the benzene ring towards nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-4,6-dinitrobenzene
- 2,4-Dibromo-1,5-dinitrobenzene
- 1,5-Difluoro-2,4-dinitrobenzene
Uniqueness
1,5-Dibromo-2,4-dinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and nitro groups at specific positions makes it a versatile intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.
Properties
IUPAC Name |
1,5-dibromo-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQUWYMJSAPGDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400905 | |
Record name | 1,5-dibromo-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24239-82-5 | |
Record name | 1,5-dibromo-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "Nitration of 1,3-dibromobenzene. Synthesis of 1,5-dibromo-2,4-dinitrobenzene and 1,3-dibromo-2,4,6-trinitrobenzene"?
A1: The research paper focuses on the synthesis of two specific dinitro and trinitro derivatives of 1,3-dibromobenzene: this compound and 1,3-dibromo-2,4,6-trinitrobenzene []. The authors outline the nitration process of 1,3-dibromobenzene, leading to the formation of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.